N,N-diallyl-N'-(2-iodobenzoyl)thiourea

Lipophilicity Physicochemical property QSAR

Researchers investigating structure-activity relationships (SAR) for antimicrobial acylthioureas often face supply gaps for specific halogenated analogs. N,N-Diallyl-N'-(2-iodobenzoyl)thiourea directly addresses this need, providing a critical ortho-iodo probe for comparative studies. - Enables direct benchmarking against non-iodinated benzoyl and mono-allyl derivatives to quantify the heavy-atom effect on MIC and clogP (predicted ~4.2). - Serves as a bidentate ligand for synthesizing Co(III), Cu(II), or Ni(II) complexes with potential sub-μg/mL antifungal activity. - Offers dual functionality: allyl groups for iodocyclisation and an ortho-iodo handle for palladium-catalyzed cross-coupling to build heterocyclic libraries.

Molecular Formula C14H15IN2OS
Molecular Weight 386.25 g/mol
Cat. No. B319238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diallyl-N'-(2-iodobenzoyl)thiourea
Molecular FormulaC14H15IN2OS
Molecular Weight386.25 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)C(=S)NC(=O)C1=CC=CC=C1I
InChIInChI=1S/C14H15IN2OS/c1-3-9-17(10-4-2)14(19)16-13(18)11-7-5-6-8-12(11)15/h3-8H,1-2,9-10H2,(H,16,18,19)
InChIKeyYCCXDGXEEMPDLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diallyl-N'-(2-iodobenzoyl)thiourea: Coordination & Bioactivity


N,N-Diallyl-N'-(2-iodobenzoyl)thiourea (C₁₄H₁₅IN₂OS, MW 386.25 g/mol) is an asymmetrically substituted acylthiourea derivative that features a 2-iodobenzoyl moiety and two allyl groups attached to the thiourea core . This compound belongs to a class of N,N′-disubstituted thioureas widely investigated for their versatile coordination chemistry and promising biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties [1]. The presence of the ortho‑iodo substituent and diallyl substitution pattern introduces specific steric and electronic features that differentiate this compound from simpler acylthiourea analogs, making it a candidate for structure–activity relationship (SAR) studies and metal‑complexation research.

N,N-Diallyl-N'-(2-iodobenzoyl)thiourea: Irreplaceable by Analogs


Acylthiourea derivatives are not functionally interchangeable; minor variations in substituents drastically alter biological potency, metal‑binding affinity, and physicochemical properties. The ortho‑iodo substituent introduces both steric bulk and a heavy‑atom effect that can modulate π–π stacking and halogen‑bonding interactions, while the two allyl groups provide distinct lipophilicity and potential for further functionalization compared to mono‑allyl or saturated alkyl analogs. Studies on related N‑benzoyl‑N′‑dialkylthioureas demonstrate that even a shift from benzoyl to 2‑iodobenzoyl or from diallyl to mono‑allyl alters antimicrobial activity and complexation behavior . Therefore, substituting N,N‑diallyl‑N′‑(2‑iodobenzoyl)thiourea with a non‑iodinated benzoyl derivative or a mono‑allyl analog would compromise the intended research outcome, whether for SAR exploration, metal‑complex design, or bioactivity screening.

N,N-Diallyl-N'-(2-iodobenzoyl)thiourea: Quantitative Differentiation from Analogs


Lipophilicity Gain from Diallyl-Iodo Substitution

The calculated partition coefficient (clogP) for N,N‑diallyl‑N′‑(2‑iodobenzoyl)thiourea is estimated to be approximately 4.2, which is substantially higher than that of the non‑iodinated N,N‑diallyl‑N′‑benzoylthiourea (clogP ≈ 2.8) and the mono‑allyl analog N‑allyl‑N′‑(2‑iodobenzoyl)thiourea (clogP ≈ 3.1) . The increased lipophilicity arises from the combination of the ortho‑iodo substituent and the two allyl groups, which may enhance membrane permeability and influence pharmacokinetic behavior in cell‑based assays.

Lipophilicity Physicochemical property QSAR

Ortho-Iodo Substitution Enhances Antibacterial Activity

In a systematic study of halogenated bis(acylthiourea) derivatives, compounds bearing an ortho‑iodo substituent exhibited minimum inhibitory concentrations (MICs) 2‑ to 4‑fold lower against Gram‑positive bacteria than their ortho‑chloro or unsubstituted phenyl counterparts [1]. For instance, an ortho‑iodo substituted bis(acylthiourea) showed an MIC of 12.5 μg/mL against S. aureus, whereas the corresponding unsubstituted phenyl derivative displayed an MIC of 50 μg/mL. Although the exact compound N,N‑diallyl‑N′‑(2‑iodobenzoyl)thiourea was not directly tested in this study, the observed ortho‑iodo enhancement is a class‑level SAR that strongly supports the selection of the 2‑iodobenzoyl variant over non‑iodinated benzoyl analogs for antibacterial screening.

Antibacterial SAR Halogen effect

Diallyl Substitution Enhances Metal Chelation

N‑Benzoyl‑N′‑dialkylthiourea derivatives, including the diallyl variant, form stable octahedral Co(III) complexes with distinct antifungal activity; the diallyl derivative exhibits a 20‑fold lower MIC against C. albicans (0.78 μg/mL) compared to the diethyl analog (15.6 μg/mL) [1]. While the study did not include the 2‑iodobenzoyl substituent, the pronounced activity advantage conferred by the diallyl moiety underscores the value of the diallyl substitution pattern over other dialkyl groups. N,N‑Diallyl‑N′‑(2‑iodobenzoyl)thiourea combines this favorable diallyl pattern with an ortho‑iodo group, potentially offering synergistic benefits for metal‑complex‑based antimicrobial applications.

Coordination chemistry Ligand design Metal complexes

N,N-Diallyl-N'-(2-iodobenzoyl)thiourea Application Scenarios


Halogenated Acylthiourea SAR

Use N,N‑diallyl‑N′‑(2‑iodobenzoyl)thiourea as a key probe to investigate the effect of the ortho‑iodo substituent on antibacterial potency and lipophilicity. Compare directly against the non‑iodinated benzoyl analog and the mono‑allyl derivative to quantify the contributions of iodine and the second allyl group to MIC and clogP [1]. The class‑level inference suggests a 2‑ to 4‑fold improvement in Gram‑positive activity, warranting empirical validation.

Design of Metal-Based Antimicrobial Agents

Employ N,N‑diallyl‑N′‑(2‑iodobenzoyl)thiourea as a bidentate ligand to synthesize Co(III), Cu(II), or Ni(II) complexes. The diallyl substitution pattern has been shown to yield Co(III) complexes with sub‑μg/mL antifungal activity [1]. The additional ortho‑iodo group may further modulate redox properties and lipophilicity, potentially leading to enhanced antimicrobial or anticancer metallodrug candidates.

Heterocyclic Synthesis Building Block

The compound’s diallyl and acylthiourea functionalities serve as a versatile platform for cyclization reactions. Iodocyclisation of the allyl groups can afford dihydrothiazole or dihydroimidazole frameworks, while the ortho‑iodo substituent enables palladium‑catalyzed cross‑coupling reactions for further derivatization [2]. This makes the compound a strategic intermediate for constructing focused libraries of sulfur‑containing heterocycles.

Physicochemical Profiling & Permeability

With a predicted clogP ≈ 4.2, N,N‑diallyl‑N′‑(2‑iodobenzoyl)thiourea occupies a favorable lipophilicity window for cell‑based assays. Use this compound in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer studies to establish baseline permeability parameters for the diallyl‑iodobenzoyl chemotype, facilitating the selection of analogs with optimal absorption characteristics .

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